molecular formula C14H19FN2O2 B14120459 Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate

Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate

Cat. No.: B14120459
M. Wt: 266.31 g/mol
InChI Key: ABYWJPJIFYMGRN-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate is an organic compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl ester group, and a piperidine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate typically involves the reaction of 2-fluoro-4-nitrobenzoic acid with 1-methylpiperidine . The nitro group is reduced to an amine, followed by esterification with methanol to form the final product. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step and acidic conditions for the esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate is unique due to the presence of both the fluorine atom and the piperidine ring, which confer specific chemical and biological properties. These features make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

methyl 2-fluoro-4-[(1-methylpiperidin-4-yl)amino]benzoate

InChI

InChI=1S/C14H19FN2O2/c1-17-7-5-10(6-8-17)16-11-3-4-12(13(15)9-11)14(18)19-2/h3-4,9-10,16H,5-8H2,1-2H3

InChI Key

ABYWJPJIFYMGRN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CC(=C(C=C2)C(=O)OC)F

Origin of Product

United States

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